Sodium 3-hydroxy-2-naphthoate
Overview
Description
Synthesis Analysis
Sodium 3-hydroxy-2-naphthoate can be synthesized through reactions involving β-naphthol and sodium hydroxide under specific conditions. A study detailed the preparation of a related compound, 2-hydroxy-1-naphthoic acid, from β-naphthol and sodium hydroxide, achieving a product purity of 98% under optimal conditions (Jiang Ting-shun, 2008). Additionally, the Kolbe-Schmitt reaction of sodium 2-naphthoxide has been examined, elucidating the formation of Sodium 3-hydroxy-2-naphthoate via a 1,3-rearrangement of the CO2Na group (Z. Marković, S. Marković, I. Đurović, 2008).
Molecular Structure Analysis
The structure of Sodium 3-hydroxy-2-naphthoate and its inclusion complexes have been investigated, revealing its conformational behavior in different environments. A study reported the orientation of Sodium 3-hydroxy-2-naphthalenecarboxylate in the cavity of β-cyclodextrin, providing insights into its molecular interactions and stability (Zhengping Yi, Jun Hu, Huiqing Chen, 2003).
Chemical Reactions and Properties
The reactivity and chemical properties of Sodium 3-hydroxy-2-naphthoate are influenced by its aromatic structure and functional groups. Research on the carboxylation of sodium 2-naphthoxide has contributed to understanding the chemical reactions and mechanisms leading to the formation of sodium 3-hydroxy-2-naphthoate (B. Djurovic, D. Marković, S. Marković, 2015).
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms:
- Sodium 3-hydroxy-2-naphthoate is a product of the Kolbe-Schmitt reaction, a method used for synthesizing aromatic hydroxy acids. It is formed by a 1,3-rearrangement of the CO2Na group during the reaction of sodium 2-naphthoxide (Marković, Marković, & Đurović, 2008).
Complexation and Binding Studies:
- This compound has been used to study guest-host chemistry with dendrimers, showing potential as a model for understanding the interactions of non-steroidal anti-inflammatory drugs. The study revealed that Sodium 3-hydroxy-2-naphthoate binds strongly with dendrimers in aqueous solutions, which can have implications in drug delivery systems (Ficker et al., 2015).
Material Science and Surfactant Research:
- In material science, Sodium 3-hydroxy-2-naphthoate's interactions with surfactants have been studied. It affects the phase behavior of concentrated aqueous solutions of certain surfactants, showing the potential to control the stability of different phases in amphiphile-water systems (Gupta & Raghunathan, 2013).
- Its role in the formation of lamellar phases in surfactant systems has also been examined, which is relevant for understanding the microstructures and rheological properties of these systems (Horbaschek, Hoffmann, & Thunig, 1998).
Analytical Chemistry and Spectroscopy:
- It has been used in fluorescence probe studies to understand the micellar structures of surfactants. This research is significant for applications like drag reduction in fluids (Nguyen, Ishihara, Suzuki, & Usui, 2006).
Pharmaceutical Applications:
- Sodium 3-hydroxy-2-naphthoate has been investigated for its potential in drug formulation, particularly in the creation of sparingly soluble salt forms of local anesthetic amines (Nakano, Kawahara, Amiya, Gotoh, & Furukawa, 1978).
Safety And Hazards
properties
IUPAC Name |
sodium;3-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNGWQCRXUGQCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-70-6 (Parent) | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0065729 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxy-2-naphthoate | |
CAS RN |
14206-62-3, 85750-03-4 | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-hydroxy-2-naphthoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 3-hydroxy-2-naphthoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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